MitoNeoD -

MitoNeoD

Catalog Number: EVT-1535185
CAS Number:
Molecular Formula: C53H62DBrN3P
Molecular Weight: 853.99
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MitoNeoD is a novel mitochondria-targeted O2(⋅−) probe that can be used in vivo. It prevents DNA intercalation. MitoNeoD incorporates a carbon-deuterium bond, and enhances O2(⋅−) selectivity.
Source

MitoNeoD was developed by a team of researchers including Shchepinova et al., who published their findings in 2017. The probe is part of ongoing research into mitochondrial function and oxidative stress, highlighting its significance in cellular biology and potential applications in understanding various diseases linked to mitochondrial dysfunction.

Classification

MitoNeoD is classified as a reactive oxygen species probe, specifically targeting superoxide anions. It falls under the broader category of molecular probes used in biochemical research to detect and quantify oxidative stress within cells.

Synthesis Analysis

Methods

The synthesis of MitoNeoD involves several chemical reactions that incorporate specific functional groups allowing for selective targeting of mitochondria. The process typically includes:

  1. Formation of the Core Structure: The initial step involves synthesizing the core structure that will react with superoxide.
  2. Attachment of Mitochondrial Targeting Moieties: This step includes the addition of triphenylphosphonium groups, which facilitate the accumulation of the probe within mitochondria due to the organelle's negative membrane potential.
  3. Purification: The final product is purified through chromatographic techniques to ensure high purity suitable for biological applications.

Technical Details

Molecular Structure Analysis

Structure

MitoNeoD features a unique molecular structure that allows it to selectively react with superoxide ions while minimizing interference from other reactive oxygen species. The key components include:

  • Triphenylphosphonium Group: Facilitates mitochondrial targeting.
  • Reactive Functional Group: Specifically designed to undergo oxidation when interacting with superoxide.

Data

The molecular formula and weight of MitoNeoD are critical for understanding its behavior in biological systems. While specific numerical data may vary based on the synthesis route, it is essential to characterize the compound using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

MitoNeoD undergoes oxidation reactions upon interaction with superoxide anions. The primary reaction can be summarized as follows:

MitoNeoD+O2Oxidized Product\text{MitoNeoD}+\text{O}_2^{\cdot-}\rightarrow \text{Oxidized Product}

This transformation results in a fluorescent signal that can be quantified, providing insights into mitochondrial superoxide levels.

Technical Details

The kinetics of the reaction are influenced by factors such as pH, temperature, and the presence of other reactive species. Understanding these parameters is crucial for accurate measurements in experimental setups.

Mechanism of Action

Process

The mechanism by which MitoNeoD detects superoxide involves its selective oxidation by superoxide anions within the mitochondria. Upon oxidation, MitoNeoD produces a fluorescent product that can be detected using fluorescence microscopy or spectroscopy techniques.

Data

Quantitative data derived from experiments using MitoNeoD can provide insights into mitochondrial health and function by correlating superoxide levels with various physiological conditions or pathological states.

Physical and Chemical Properties Analysis

Physical Properties

MitoNeoD exhibits specific physical characteristics such as solubility in organic solvents and stability under physiological conditions. These properties are crucial for its application in biological systems.

Chemical Properties

  • Reactivity: Highly reactive towards superoxide anions.
  • Fluorescence: Exhibits strong fluorescence upon oxidation, making it suitable for detection purposes.

Relevant analyses often include stability tests under various environmental conditions (e.g., varying pH levels) to ensure reliable performance during experiments.

Applications

MitoNeoD has several scientific applications, including:

  • Studying Oxidative Stress: It is used to measure superoxide levels in various cellular models, aiding research on diseases associated with oxidative damage.
  • Mitochondrial Function Assessment: Researchers utilize MitoNeoD to evaluate mitochondrial health and efficiency by monitoring superoxide production during metabolic processes.
  • Drug Development: The probe can assist in screening compounds for their effects on mitochondrial function and oxidative stress responses.
Introduction to Mitochondrial Superoxide Detection

Mitochondrial Reactive Oxygen Species (ROS) in Cellular Physiology and Pathology

Mitochondrial superoxide (O₂⋅⁻) serves as a primary reactive oxygen species (ROS) generated as a byproduct of oxidative phosphorylation. Within physiological contexts, it modulates redox signaling pathways essential for cellular adaptation, proliferation, and immune responses [2] [9]. Conversely, pathological O₂⋅⁻ overproduction drives oxidative damage to mitochondrial DNA (mtDNA), lipids, and proteins. This damage is mechanistically linked to neurodegenerative diseases (e.g., Parkinson’s and Alzheimer’s), cardiovascular dysfunction, and metabolic disorders [3] [6]. The spatial confinement of O₂⋅⁻ within the mitochondrial matrix—where it rapidly dismutates to hydrogen peroxide (H₂O₂)—complicates its detection and necessitates probes capable of precise subcellular localization [9].

Challenges in Detecting Mitochondrial Superoxide (O₂⋅⁻): Historical Limitations of Conventional Probes

Early-generation fluorescent probes for O₂⋅⁻ detection, such as dihydroethidium (DHE) and its mitochondria-targeted derivative MitoSOX Red, suffer from critical limitations that compromise data accuracy:

  • DNA Intercalation Artifacts: Oxidation products of DHE (ethidium, E⁺) and MitoSOX (2-hydroxyethidium, 2-OH-E⁺) intercalate into nucleic acids, amplifying fluorescence signals disproportionately in nuclear or mtDNA-rich regions irrespective of actual O₂⋅⁻ levels [3] [8] [9].
  • Lack of Specificity: Auto-oxidation, metal-catalyzed reactions, and peroxidases non-specifically oxidize these probes, generating false-positive signals [3] [8].
  • Subcellular Redistribution: Lipophilic cations like triphenylphosphonium (TPP) in MitoSOX enable mitochondrial accumulation but do not prevent subsequent diffusion of fluorescent products to the nucleus [6] [9].
  • Inapplicability to In Vivo Systems: Fluorescence overlap between O₂⋅⁻-specific (2-OH-E⁺) and non-specific (E⁺) products necessitates HPLC validation, rendering real-time in vivo imaging unreliable [3] [8] [9].

Table 1: Limitations of Conventional Mitochondrial Superoxide Probes

ProbePrimary ArtifactsSpecificity for O₂⋅⁻DNA IntercalationSuitability for In Vivo
DHEAuto-oxidation, redox cyclingLowYesNo
MitoSOX RedNuclear signal contaminationModerate*YesLimited†
LucigeninRedox cycling amplifies O₂⋅⁻Very lowNoNo
Requires HPLC validation; †Fluorescence artifacts in complex tissues [3] [6] [8]

Rationale for Developing MitoNeoD: Addressing DNA Intercalation and Selectivity Issues

MitoNeoD was engineered to overcome the dual challenges of probe specificity and subcellular localization through three synergistic structural innovations:

  • Anti-Intercalation Moiety: Bulky neopentyl groups (tert-butyl derivatives) at the 3- and 8-positions of the phenanthridinium core sterically hinder DNA intercalation, confining fluorescence signals to mitochondrial sites of O₂⋅⁻ generation [7] [9].
  • Deuterium Kinetic Isotope Effect (KIE): A carbon-deuterium bond at the probe’s C-6 position reduces non-specific oxidation rates by a factor of 4.7, while O₂⋅⁻-dependent oxidation decreases only 2.5-fold. This amplifies signal-to-noise ratios for superoxide detection [9].
  • Mitochondrial Targeting: Conjugation to a triphenylphosphonium (TPP⁺) cation drives >100-fold accumulation in the mitochondrial matrix, leveraging the membrane potential (Δψ) [1] [4] [9].

Table 2: Structural Innovations in MitoNeoD vs. Conventional Probes

Structural FeatureMitoSOX/DHEMitoNeoDFunctional Advantage
DNA-Contacting GroupsUnsubstituted amino groupsNeopentyl groupsPrevents nuclear translocation & intercalation
Isotope LabelingC-H bond at C-6C-D bond at C-6Suppresses non-specific oxidation by 2-fold vs. O₂⋅⁻ reaction
Oxidation Product2-OH-E⁺ (fluorescent, DNA-binding)MitoNeoOH (fluorescent, non-binding)Confined mitochondrial signal
Detection ModalityFluorescence (artifact-prone)Fluorescence + Mass spectrometryEnables cross-validation and in vivo quantification [1] [4] [7]

MitoNeoD functions as a dual-purpose probe: its fluorescence enables real-time microscopy in cells, while oxidation to MitoNeoOH generates an "exomarker" quantifiable by LC-MS/MS in tissues. This permits correlation of mitochondrial O₂⋅⁻ dynamics with disease progression in animal models—previously unachievable with conventional tools [7] [9]. Validation studies demonstrated that MitoNeoD detects O₂⋅⁻ surges induced by complex I inhibitors (e.g., rotenone) and redox cyclers (e.g., MitoPQ) without nuclear signal contamination [4] [9].

Properties

Product Name

MitoNeoD

IUPAC Name

6-[6-deuterio-3,8-bis(2,2-dimethylpropylamino)-6-phenylphenanthridin-5-yl]hexyl-triphenylphosphanium;bromide

Molecular Formula

C53H62DBrN3P

Molecular Weight

853.99

InChI

InChI=1S/C53H63N3P.BrH/c1-52(2,3)39-54-42-31-33-47-48-34-32-43(55-40-53(4,5)6)38-50(48)56(51(49(47)37-42)41-23-13-9-14-24-41)35-21-7-8-22-36-57(44-25-15-10-16-26-44,45-27-17-11-18-28-45)46-29-19-12-20-30-46;/h9-20,23-34,37-38,51,54-55H,7-8,21-22,35-36,39-40H2,1-6H3;1H/q+1;/p-1/i51D;

InChI Key

FMTMQUAQVIOWNQ-UTANGQNASA-M

SMILES

CC(C)(C)CNC1=CC2=C(C=C1)C3=C(C=C(C=C3)NCC(C)(C)C)N(C2C4=CC=CC=C4)CCCCCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-]

Solubility

Soluble in DMSO

Synonyms

MitoNeoD; Mito-NeoD; Mito Neo D; Mito-Neo-D; Mito Neo-D

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